(2-Acetamidophenyl)methyl acetate
Description
(2-Acetamidophenyl)methyl acetate (IUPAC name: 2-acetamidophenyl acetate, CAS: 5467-64-1) is an organic compound with the molecular formula C₁₀H₁₁NO₃ and an average molecular mass of 193.202 g/mol . It features an acetamide group (-NHCOCH₃) and an acetyloxy group (-OAc) on the benzene ring (Figure 1). This compound is notable for its role as an influenza neuraminidase inhibitor, with its crystal structure validated through experimental and theoretical studies . Its synthesis often involves reductive acetylation of nitroarenes using CuFe₂O₄ nanoparticles in water, achieving yields up to 88% under optimized conditions .
Properties
CAS No. |
83326-80-1 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2-acetamidophenyl)methyl acetate |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-11-6-4-3-5-10(11)7-15-9(2)14/h3-6H,7H2,1-2H3,(H,12,13) |
InChI Key |
ZEDTWWVIPKHLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetamidophenyl)methyl acetate typically involves the acetylation of 2-aminophenol followed by esterification. One common method includes:
Acetylation: 2-Aminophenol is reacted with acetic anhydride in the presence of a base such as pyridine to form 2-acetamidophenol.
Esterification: The resulting 2-acetamidophenol is then esterified with acetic acid or acetic anhydride in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or acetate groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Acetamidophenyl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Acetamidophenyl)methyl acetate involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparison with Similar Compounds
Ethyl 2-(2-Acetamidophenyl)-2-oxoacetate
- Structure : Contains an ethyl ester and a ketone group at the α-position (C=O) adjacent to the acetamidophenyl moiety.
- Applications : The α-keto group enhances reactivity in cyclization and coordination chemistry, though its instability may limit pharmaceutical use compared to (2-acetamidophenyl)methyl acetate.
4-[2-(2-Acetamidophenyl)-2-oxo-acetylamino]benzoyl Amino Acid Esters
- Structure: α-Ketoamide derivatives with amino acid ester side chains.
- Synthesis : Synthesized using OxymaPure/DIC coupling reagents under microwave irradiation, achieving >88% yield .
- Applications : Primarily used in peptidomimetic drug design. The α-ketoamide group enables hydrogen bonding and metal coordination, unlike the simpler ester in this compound.
Bis-Glyoxylamide Peptidomimetics (Compounds 25–28)
- Structure: Larger bis-N-acetylisatin derivatives with methyl esters and phenylpropanoate groups .
- Physical Properties : Higher molecular weights (~500–600 g/mol) and melting points (180–202°C) compared to this compound (193 g/mol).
- Applications : Designed for enhanced thermal stability and structural complexity in peptide mimics.
2-Acetamidophenyl Imidazole Derivatives (AC1–AC6)
- Structure : Incorporate imidazole moieties linked to the acetamidophenyl group .
- Biological Activity : Exhibit antibacterial activity against E. coli and S. aureus, contrasting with the neuraminidase inhibition of this compound.
- Synthesis : Multi-step procedures involving condensation and acetylation, yielding 70–85% purity.
Physical and Chemical Properties
| Property | This compound | Ethyl 2-(2-acetamidophenyl)-2-oxoacetate | α-Ketoamide Derivatives |
|---|---|---|---|
| Molecular Weight (g/mol) | 193.20 | ~250 (estimated) | 400–600 |
| Melting Point (°C) | Not reported | Not reported | 174–202 |
| Solubility | Polar organic solvents | Moderate in DMSO | Low in water |
| Key Functional Groups | Ester, acetamide | α-Keto, ester, acetamide | α-Ketoamide, benzoyl |
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